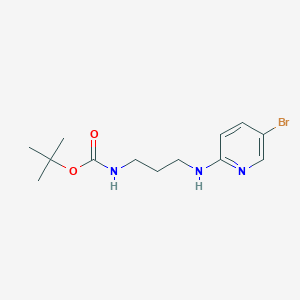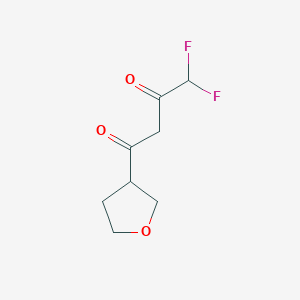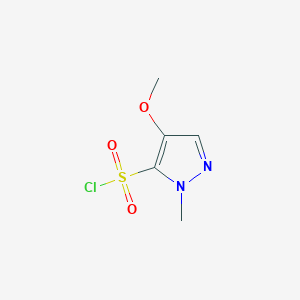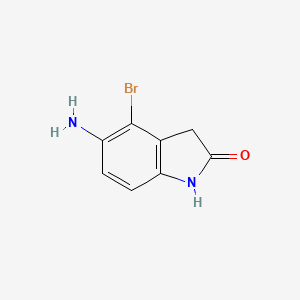![molecular formula C11H11BrF3NO2 B6599770 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 1770260-72-4](/img/structure/B6599770.png)
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide is an organic compound that features a bromine atom, a methyl group, and a trifluoromethoxy-substituted phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves the bromination of 2-methylpropanamide followed by the introduction of the trifluoromethoxy-substituted phenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-2-methyl-N-phenylpropanamide
- 2-bromo-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 2-bromo-2-methyl-N-[4-(methoxy)phenyl]propanamide
Uniqueness
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced performance.
Properties
IUPAC Name |
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(17)16-7-3-5-8(6-4-7)18-11(13,14)15/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDWXLSFVDVKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)

![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)


![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)



![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid](/img/structure/B6599791.png)


